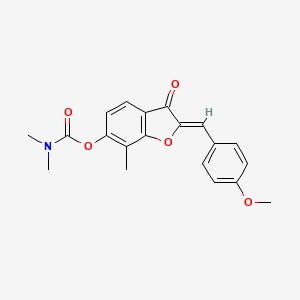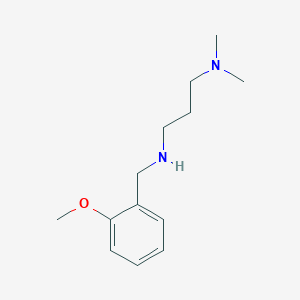![molecular formula C23H38O4Si B2487404 5-[(E)-(Triisopropylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester CAS No. 1417407-35-2](/img/structure/B2487404.png)
5-[(E)-(Triisopropylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(E)-(Triisopropylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester is a fascinating compound that has caught the attention of researchers due to its unique structural characteristics and potential applications in various fields. This compound's distinct molecular architecture features a triisopropylsilyl group, which imparts remarkable stability and reactivity, making it an interesting subject for scientific exploration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-(Triisopropylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester typically involves multi-step organic reactions. Starting from readily available precursors such as cyclopentadiene, methylation and subsequent carboxylation steps are employed to introduce the necessary functional groups. The final step involves the introduction of the triisopropylsilyl group via a Grignard reaction or through the use of organosilane reagents. Reaction conditions often include the use of anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Scaling up the synthesis to industrial levels involves optimizing the reaction parameters to maximize efficiency and minimize waste. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are commonly employed. The industrial production also focuses on cost-effective raw materials and environmentally friendly practices to reduce the overall ecological footprint of the synthesis process.
化学反应分析
Types of Reactions
5-[(E)-(Triisopropylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using hydrogenation or hydride donors such as lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Common reagents include strong oxidizers for oxidation reactions, metal hydrides for reductions, and various nucleophiles for substitution reactions. Conditions typically involve controlled temperatures, inert atmospheres, and specific solvents that promote the desired reaction pathway.
Major Products
Major products formed from these reactions vary based on the reaction type. Oxidation products include carboxylic acids and ketones, reduction products range from alcohols to alkanes, and substitution reactions yield a variety of derivatives with modified functional groups.
科学研究应用
5-[(E)-(Triisopropylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester is utilized in a wide array of scientific research fields:
Chemistry: As a reactive intermediate in organic synthesis, it aids in the development of new chemical entities and complex molecular architectures.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The compound exerts its effects through interactions with various molecular targets, primarily involving the reactive sites on the cyclopentadiene and ester groups. These interactions lead to a cascade of chemical transformations that underpin its utility in synthesis and potential biological activity.
相似化合物的比较
When compared to other compounds such as 5-[(E)-(Triethylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester, 5-[(E)-(Triisopropylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester stands out due to the bulkier and more stabilizing triisopropylsilyl group. Similar compounds include:
5-[(E)-(Trimethylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester
5-[(E)-(Triethylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester
5-[(E)-(Tri-tert-butylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester
These analogs vary mainly in the size and electronic effects of the silyl groups, influencing their reactivity and applications.
And there you have it—a detailed dive into the intriguing world of this compound. Anything else you'd like to explore?
属性
CAS 编号 |
1417407-35-2 |
|---|---|
分子式 |
C23H38O4Si |
分子量 |
406.6 g/mol |
IUPAC 名称 |
diethyl 2,4-dimethyl-5-[tri(propan-2-yl)silylmethylidene]cyclopenta-1,3-diene-1,3-dicarboxylate |
InChI |
InChI=1S/C23H38O4Si/c1-11-26-22(24)20-17(9)19(21(18(20)10)23(25)27-12-2)13-28(14(3)4,15(5)6)16(7)8/h13-16H,11-12H2,1-10H3 |
InChI 键 |
LHOBLFNUJJHCSK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C[Si](C(C)C)(C(C)C)C(C)C)C(=C1C)C(=O)OCC)C |
规范 SMILES |
CCOC(=O)C1=C(C(=C[Si](C(C)C)(C(C)C)C(C)C)C(=C1C)C(=O)OCC)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine](/img/structure/B2487321.png)
![2-[5-(3-methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B2487323.png)
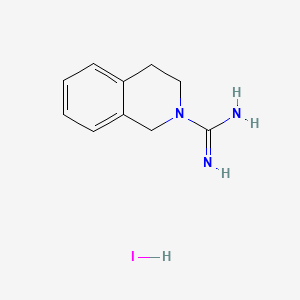
![4-methyl-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide](/img/structure/B2487328.png)
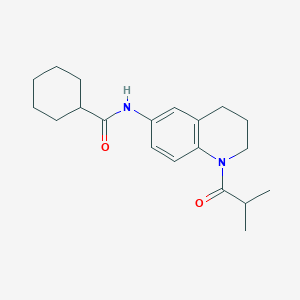
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(4-isopropylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2487330.png)
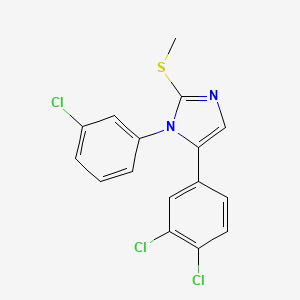
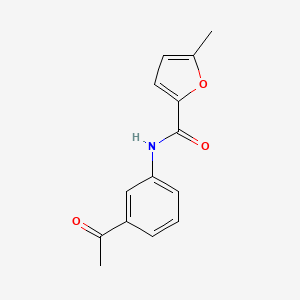
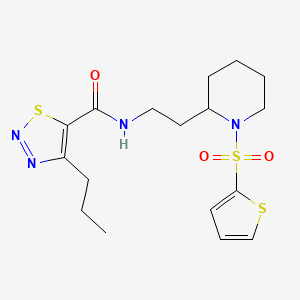
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-6-pyrazol-1-ylpyrazine-2-carboxamide;hydrochloride](/img/structure/B2487336.png)
![3-(4-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}piperazin-1-yl)-1,2-benzothiazole](/img/structure/B2487337.png)
![2,7-Bis[(2-pyridylamino)sulfonyl]fluoren-9-one](/img/structure/B2487338.png)
